An In-Depth Technical Guide to (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine (CAS 1310379-38-4)
An In-Depth Technical Guide to (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine (CAS 1310379-38-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine, a heterocyclic amine of interest in medicinal chemistry and materials science. While specific literature on this compound is limited, this document consolidates information on its physicochemical properties, proposes a detailed synthetic pathway based on established pyrazole chemistry, and explores its potential applications. The guide is intended to serve as a valuable resource for researchers investigating novel pyrazole-based compounds.
Introduction
The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved drugs with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2][3] The introduction of a nitro group and a methanamine substituent to the 1-methyl-pyrazole ring system, as in (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine, creates a molecule with a unique combination of functional groups that offer potential for diverse chemical transformations and biological interactions. The nitro group can enhance biological activity and serves as a versatile handle for further chemical modifications.[4] The primary amine function provides a key site for derivatization and interaction with biological targets. This guide aims to provide a detailed technical overview of this compound, from its synthesis to its potential applications.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine is presented in Table 1. These properties are essential for understanding the compound's behavior in various experimental settings.
Table 1: Physicochemical Properties of (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine
| Property | Value | Source |
| CAS Number | 1310379-38-4 | [5] |
| Molecular Formula | C₅H₈N₄O₂ | [6] |
| Molecular Weight | 156.14 g/mol | [6] |
| Appearance | Not specified (likely a solid) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
| pKa (predicted) | Not available | - |
| LogP (predicted) | Not available | - |
Synthesis of (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine
Proposed Synthetic Pathway
The proposed multi-step synthesis is outlined below. This pathway offers a logical progression from commercially available starting materials to the target compound.
Caption: Proposed synthetic pathway for (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine.
Experimental Protocols
The following protocols are based on analogous transformations found in the literature and provide a detailed, step-by-step guide for the proposed synthesis.
Step 1: Synthesis of 1-Methyl-3-nitro-1H-pyrazole-5-carbaldehyde
The formylation of a 1-methyl-3-nitropyrazole precursor is a critical step. While a direct protocol for this specific substrate is not available, the Vilsmeier-Haack reaction is a common method for the formylation of pyrazoles.[7]
Protocol:
-
Reaction Setup: To a stirred solution of 1-methyl-3-nitropyrazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5-10 volumes), cool the mixture to 0 °C in an ice bath.
-
Vilsmeier Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 1.5 - 2.0 eq) dropwise to the cooled solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization and Extraction: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 1-methyl-3-nitro-1H-pyrazole-5-carbaldehyde.
Step 2: Reductive Amination to (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine
Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds.[8][9][10] The use of a suitable reducing agent that selectively reduces the imine intermediate without affecting the nitro group is crucial. Sodium triacetoxyborohydride is often a good choice for such transformations.[10]
Protocol:
-
Reaction Setup: Dissolve 1-methyl-3-nitro-1H-pyrazole-5-carbaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Amine Source: Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate (5-10 eq).
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 - 2.0 eq) portion-wise to the stirred mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine.
Spectroscopic Characterization (Predicted)
The structural elucidation of the target compound and its intermediates would rely on standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum of (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine is expected to show distinct signals for the N-methyl group, the pyrazole ring proton, the methylene protons of the methanamine group, and the amine protons.
-
¹³C NMR: The carbon NMR spectrum would show resonances for the five carbon atoms in the molecule, with the chemical shifts indicative of their electronic environment.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching, N-O stretching of the nitro group, and C=N stretching of the pyrazole ring.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (156.14 g/mol ), along with characteristic fragmentation patterns.
Potential Applications and Research Directions
The unique structural features of (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine suggest several potential areas of application and research.
Caption: Potential application areas for (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine.
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Medicinal Chemistry:
-
Kinase Inhibitors: The pyrazole scaffold is a common feature in many kinase inhibitors.[11] The aminomethyl group can be further functionalized to interact with the hinge region of protein kinases, making this compound a valuable starting point for the design of novel kinase inhibitors for cancer therapy.
-
Antibacterial and Antifungal Agents: Pyrazole derivatives have shown a broad spectrum of antimicrobial activities.[2][12] The presence of the nitro group can enhance this activity.[4] This compound and its derivatives could be screened for their efficacy against various pathogens.
-
Antiviral Research: Certain pyrazole derivatives have demonstrated antiviral properties. Further investigation into the potential of this compound in antiviral drug discovery is warranted.
-
-
Materials Science:
-
Energetic Materials: Nitropyrazoles are a class of energetic materials known for their thermal stability and low sensitivity.[13][14] The aminomethyl group can be further derivatized to tune the energetic properties of the molecule, making it a potential precursor for novel high-energy-density materials.
-
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling (1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine and its intermediates.
-
General Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Nitro Compounds: Nitro-containing compounds can be energetic and should be handled with care. Avoid heat, shock, and friction.
-
Amines: Amines can be corrosive and may cause skin and eye irritation. Avoid direct contact.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
(1-Methyl-3-nitro-1H-pyrazol-5-yl)methanamine is a fascinating molecule with significant potential in various scientific disciplines. Although specific data on this compound is scarce, this technical guide provides a solid foundation for researchers by proposing a robust synthetic strategy and outlining promising avenues for future investigation. The unique combination of a nitrated pyrazole core and a reactive primary amine makes it a valuable building block for the development of novel pharmaceuticals, agrochemicals, and advanced materials.
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